

In-Depth Technical Guide: (+)-Diacetyl-L-tartaric Anhydride

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Compound of Interest

Compound Name: (+)-Diacetyl-L-tartaric anhydride

Cat. No.: B019597

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For Researchers, Scientists, and Drug Development Professionals

(+)-Diacetyl-L-tartaric anhydride, a chiral acylating agent derived from naturally abundant L-tartaric acid, serves as a critical reagent in modern organic synthesis. Its utility is most pronounced in the kinetic resolution of racemic alcohols and amines, a process of significant interest in the pharmaceutical industry for the production of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

(+)-Diacetyl-L-tartaric anhydride is a white to off-white crystalline powder. Its physical and chemical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₇	
Molecular Weight	216.15 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	130-135 °C	
Purity	≥98.0%	
Specific Rotation ([α] _{D20})	+95.0 to +105.0° (c=1 in Dichloromethane)	
Solubility	Soluble in dichloromethane, chloroform, and ethyl acetate.	
CAS Number	6283-74-5	

Synthesis of (+)-Diacetyl-L-tartaric Anhydride

The most common method for the synthesis of **(+)-Diacetyl-L-tartaric anhydride** involves the reaction of L-tartaric acid with acetic anhydride.

Experimental Protocol: Synthesis from L-Tartaric Acid

Materials:

- L-Tartaric acid
- Acetic anhydride
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Vacuum filtration apparatus

- Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)

Procedure:

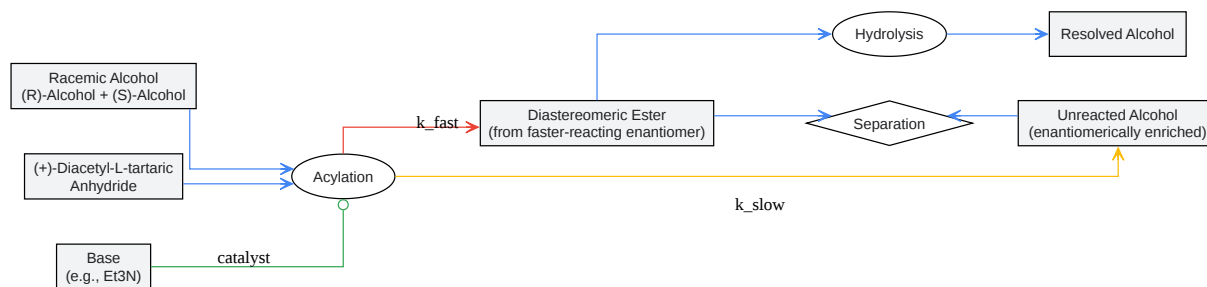
- In a round-bottom flask, suspend L-tartaric acid in an excess of acetic anhydride.
- Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the L-tartaric acid.
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- The product will precipitate out of the solution. Collect the crude product by vacuum filtration.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **(+)-Diacetyl-L-tartaric anhydride** as a white crystalline solid.

Applications in Asymmetric Synthesis

The primary application of **(+)-Diacetyl-L-tartaric anhydride** is in the kinetic resolution of racemic alcohols and amines. This process relies on the differential rate of acylation of the two enantiomers of the substrate with the chiral anhydride.

Kinetic Resolution of Racemic Alcohols

In the presence of a suitable base, such as a tertiary amine, **(+)-Diacetyl-L-tartaric anhydride** selectively acylates one enantiomer of a racemic secondary alcohol at a faster rate, leaving the unreacted, slower-reacting enantiomer in excess. This allows for the separation of the two enantiomers.



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Caption: Workflow for the kinetic resolution of a racemic alcohol.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

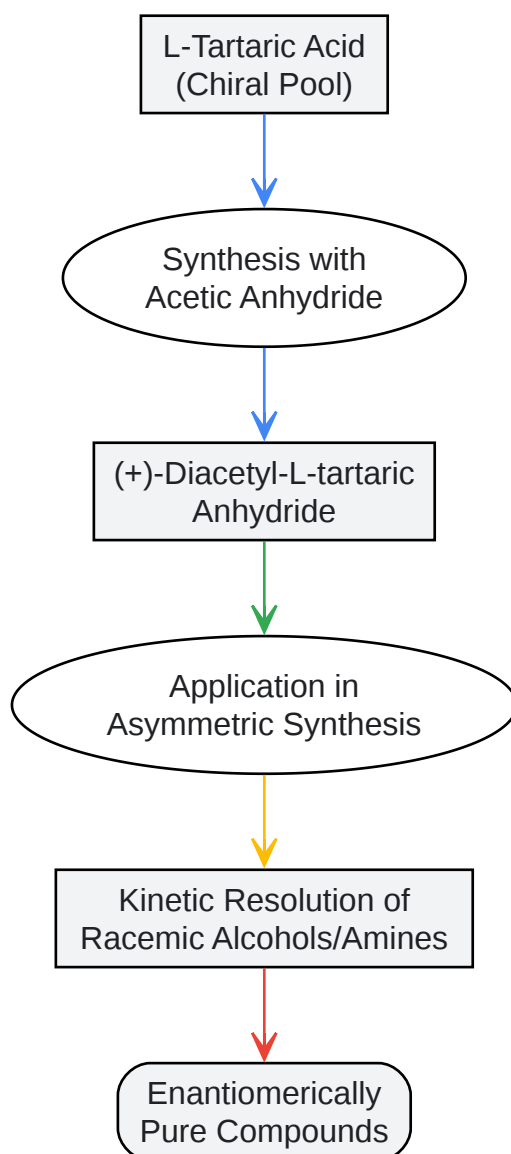
- Racemic secondary alcohol
- **(+)-Diacetyl-L-tartaric anhydride** (0.5-0.6 equivalents)
- Tertiary amine base (e.g., triethylamine or pyridine)
- Aprotic solvent (e.g., dichloromethane or toluene)
- Round-bottom flask
- Magnetic stirrer
- Chromatography column for separation

Procedure:

- Dissolve the racemic secondary alcohol and the tertiary amine base in the aprotic solvent in a round-bottom flask.
- Cool the solution to a specified temperature (e.g., 0 °C or -78 °C) to enhance selectivity.
- Slowly add a solution of **(+)-Diacetyl-L-tartaric anhydride** in the same solvent to the reaction mixture.
- Stir the reaction mixture at the specified temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC) until approximately 50% conversion is reached.
- Quench the reaction by adding water or a dilute acid.
- Extract the organic layer and wash it with brine.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.
- Separate the resulting diastereomeric ester from the unreacted alcohol by column chromatography.
- The enantiomerically enriched unreacted alcohol can be isolated directly. The diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol.

Logical Relationship of Synthesis and Application

The synthesis of **(+)-Diacetyl-L-tartaric anhydride** is a foundational step that enables its application in asymmetric synthesis, a critical process in modern chemistry and drug development.



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Caption: From natural chiral precursor to valuable synthetic tool.

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